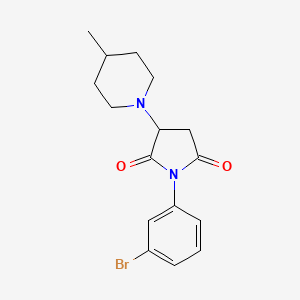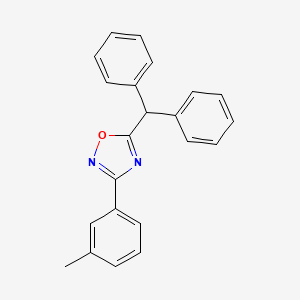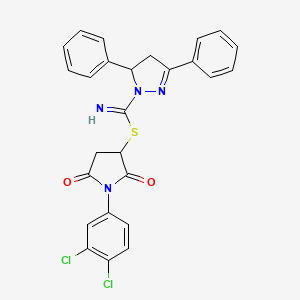
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that has been implicated in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione reduces the activity of this pathway, which may explain its efficacy in reducing drug-seeking behavior and the symptoms of schizophrenia.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is a marker of neuronal activity. These effects suggest that 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione may be altering the activity of the mesolimbic pathway in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically investigate the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of using 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is that it is not a clinically approved drug, and its effects in humans are not well understood. Additionally, the mechanism of action of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate its effects on the brain.
Direcciones Futuras
There are several future directions for research on 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of research is to investigate its potential as a treatment for drug addiction and schizophrenia in humans. Another area of research is to further elucidate its mechanism of action and its effects on the brain. Additionally, researchers may investigate the potential of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione as a research tool for investigating the role of the dopamine D3 receptor in other neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 3-bromoaniline with 4-methylpiperidine to form 1-(3-bromophenyl)-4-methylpiperidine. This intermediate is then reacted with succinic anhydride to form the final product, 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the role of dopamine D3 receptors in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to be effective in reducing the symptoms of schizophrenia in animal models, suggesting that it may have potential as a treatment for this disorder as well.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-5-7-18(8-6-11)14-10-15(20)19(16(14)21)13-4-2-3-12(17)9-13/h2-4,9,11,14H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKPSGTXXAHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
